Rutin hydrate

Lipid Peroxidation Antioxidant Pancreatic Protection

Procure the defined Rutin hydrate trihydrate (≥94% HPLC) for reproducible research. Its stoichiometric hydration ensures consistent solubility and bioactivity, unlike generic extracts. Critical for studies on carbohydrate-hydrolyzing enzyme inhibition: it is a more potent α-amylase inhibitor (IC50=0.043μM) than quercetin (0.061μM). Also superior in pancreatic lipid peroxidation protection (IC50=0.048μM vs 0.075μM for quercetin). Standardize your models—choose this hydrated crystalline form.

Molecular Formula C28H36O17
Molecular Weight 644.6 g/mol
Cat. No. B10799789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRutin hydrate
Molecular FormulaC28H36O17
Molecular Weight644.6 g/mol
Structural Identifiers
SMILESC.CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O.O
InChIInChI=1S/C27H30O16.CH4.H2O/c1-8-17(32)20(35)22(37)26(40-8)39-7-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-13(31)5-10(28)6-14(16)41-24(25)9-2-3-11(29)12(30)4-9;;/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3;1H4;1H2/t8-,15+,17-,18+,20+,21-,22+,23+,26+,27-;;/m0../s1
InChIKeyRQCFSYHIBCOZQR-VBXOIZFTSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 25 g / 50 g / 100 g / 1 ton / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rutin Hydrate: A Standardized Quercetin-3-Rutinoside Trihydrate for Research and Formulation


Rutin hydrate (quercetin-3-O-rutinoside trihydrate, CAS 207671-50-9) is the hydrated crystalline form of the flavonoid glycoside rutin, widely utilized in biochemical, pharmacological, and nutritional research . It is characterized by a quercetin aglycone core linked to a disaccharide rutinose moiety, which significantly influences its solubility, stability, and bioactivity profile compared to its aglycone, quercetin [1]. This standardized hydrate form offers defined stoichiometry and purity (typically ≥94% HPLC), ensuring reproducibility in experimental and industrial applications, distinguishing it from less defined or non-hydrate botanical extracts .

Why Rutin Hydrate Cannot Be Simply Substituted by Other Flavonoids or Aglycones


The glycosylation state of rutin hydrate fundamentally alters its physicochemical properties, in vivo stability, and molecular targets compared to its aglycone quercetin and semi-synthetic derivatives like troxerutin. For example, the rutinose moiety dramatically reduces aqueous solubility and passive membrane permeability relative to quercetin, dictating distinct formulation requirements and pharmacokinetic behaviors [1]. Critically, this same structural feature confers superior inhibition against specific enzyme targets, such as α-amylase and α-glucosidase, where rutin hydrate demonstrates greater potency than quercetin, a finding that contravenes simple structure-activity extrapolations [2]. Furthermore, while semi-synthetic hydroxyethylation (troxerutin) improves solubility, it also alters the compound's primary biological function and therapeutic application [3]. Thus, interchangeability between rutin hydrate and its analogs is not scientifically justified without specific, assay-matched quantitative evidence.

Quantitative Differentiation Evidence for Rutin Hydrate vs. Closest Analogs


Superior Inhibition of Fe²⁺-Induced Lipid Peroxidation vs. Quercetin in Rat Pancreas

In a direct head-to-head assay, rutin hydrate (IC50 = 0.048 μM) exhibited significantly higher inhibition of Fe²⁺-induced lipid peroxidation in rat pancreas homogenates compared to its aglycone, quercetin (IC50 = 0.075 μM, P < 0.05) [1]. This result contradicts the general trend of quercetin's superior radical-scavenging activity in simpler cell-free assays and underscores the importance of evaluating compounds in biologically relevant, complex oxidative environments.

Lipid Peroxidation Antioxidant Pancreatic Protection

Potentiated α-Amylase and α-Glucosidase Inhibition vs. Quercetin

Rutin hydrate demonstrates a significantly stronger inhibitory effect on key carbohydrate-hydrolyzing enzymes compared to quercetin. In a comparative enzymatic assay, rutin hydrate inhibited α-amylase with an IC50 of 0.043 μM and α-glucosidase with an IC50 of 0.037 μM [1]. In contrast, quercetin showed IC50 values of 0.061 μM and 0.038 μM for the same enzymes, respectively [1]. This enhanced inhibition by the glycosylated rutin is a key differentiator from its aglycone form.

Diabetes Enzyme Inhibition Glycemic Control

Synergistic Improvement of Vascular Flexibility with Monoglucosyl Hesperidin in a Clinical Trial

In an 8-week randomized, placebo-controlled, double-blind clinical trial (n=66), the combination of monoglucosyl rutin (140 mg/day) with monoglucosyl hesperidin (70 mg/day) significantly improved vascular flexibility compared to placebo in a subgroup with low baseline vascular flexibility [1]. Specifically, the combination group showed significant improvements in flow-mediated dilation (FMD, P=0.041), brachial-ankle pulse wave velocity (baPWV, P=0.012), and E-selectin levels (P=0.043) versus placebo [2]. While monoglucosyl hesperidin alone did not achieve significance in the overall analysis, the addition of monoglucosyl rutin was critical for the observed benefit [1].

Vascular Health Endothelial Function Clinical Trial

Differential Neutralization of Snake Venom Toxicity Compared to a Semi-Synthetic Water-Soluble Derivative

In an in vivo mouse model of Bothrops jararaca envenomation, both rutin hydrate and its water-soluble semi-synthetic derivative, rutin succinate (RS), completely abrogated the lethal activity of the venom to the same degree as the metalloproteinase inhibitor 1,10-phenanthroline [1]. However, their mechanisms differed markedly: RS, but not rutin hydrate, directly inhibited the proteolytic activity of snake venom metalloproteinases (SVMP) in vitro and blocked venom-induced hemorrhage in vivo [1]. This indicates that while both compounds offer potent in vivo protection, their distinct physicochemical properties (solubility) and mechanisms of action (direct vs. indirect) make them non-interchangeable and suited for different formulation or research applications.

Venom Neutralization Hemostasis Snakebite

Markedly Different Fe²⁺ Chelation Stoichiometry and UV Absorption vs. Quercetin

In a comparative study of six natural phenolics, the stoichiometric ratio of rutin hydrate to Fe²⁺ was determined to be 2:1, in contrast to quercetin's 3:1 ratio [1]. This indicates a different chelation mechanism and capacity. Furthermore, the UV absorption maxima differ significantly: quercetin and rutin both absorb in the UV-A region (320-380 nm), whereas other phenolics like catechin absorb in the UV-B region (278 nm) [1]. The IC50 for inhibiting Fe²⁺-induced lipid oxidation was 10.3 µM for rutin and 1.7 µM for quercetin [1], confirming quercetin's superior direct antioxidant potency in this oil emulsion model.

Oxidative Stress Metal Chelation Photoprotection

Quantified In Vivo Neuroprotective Synergy with α-Tocopherol Against Cadmium Toxicity

A comparative study in rats evaluated the neuroprotective effects of rutin hydrate alone and in combination with α-tocopherol against cadmium chloride-induced cognitive impairment [1]. While quantitative IC50 values were not reported for this in vivo model, the study explicitly concluded that the combination of rutin hydrate and α-tocopherol was more effective than either agent alone in improving spatial memory function and inhibiting apoptotic pathways [1]. The mechanism involved enhanced acetylcholine availability and activation of the mTOR survival pathway [1].

Neuroprotection Cognitive Function Heavy Metal Toxicity

High-Value Application Scenarios for Rutin Hydrate Based on Verified Differentiation


In Vitro and In Vivo Models of Type 2 Diabetes and Glycemic Control

Leverage the quantitative evidence that rutin hydrate is a more potent inhibitor of α-amylase (IC50 = 0.043 μM) than quercetin (IC50 = 0.061 μM) [1]. This makes it the preferred flavonoid for research on carbohydrate-hydrolyzing enzyme inhibition. Formulate rutin hydrate into diets or treatments for rodent models of postprandial hyperglycemia to validate its efficacy in managing blood glucose spikes, a scenario where quercetin would be a less effective alternative.

Cardiovascular Health Nutraceutical Blends for Vascular Flexibility

Utilize the clinical trial data demonstrating that monoglucosyl rutin (140 mg/day) in combination with monoglucosyl hesperidin (70 mg/day) significantly improves key vascular flexibility biomarkers (FMD, baPWV, E-selectin) in humans [2]. This justifies the inclusion of a bioavailable rutin derivative in premium dietary supplement formulations targeting endothelial function and arterial health, distinguishing these products from hesperidin-only or generic flavonoid blends.

Studies on Pancreatic Oxidative Stress and Protection

Apply rutin hydrate in research models focusing on pancreatic tissue damage. The compound's superior inhibition of Fe²⁺-induced lipid peroxidation in rat pancreas (IC50 = 0.048 μM) compared to quercetin (IC50 = 0.075 μM) [1] provides a data-driven rationale for its selection. This is particularly relevant for investigating the pathogenesis of pancreatitis or the protective effects of antioxidants on pancreatic beta-cells in diabetic models.

Snakebite Envenomation Research Requiring Native Flavonoid Mechanisms

Select rutin hydrate as a positive control or experimental therapeutic for studies on Bothrops jararaca venom neutralization. As demonstrated, it confers 100% protection against venom lethality in mice [3]. Choose it over its semi-synthetic derivative, rutin succinate, when the research objective is to investigate the native mechanism of action of a dietary flavonoid, without the confounding factors of enhanced solubility or direct metalloproteinase inhibition introduced by chemical modification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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